molecular formula C7H17Cl2N3O B2864190 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride CAS No. 2126160-67-4

3-Methyl-1-(piperidin-3-yl)urea dihydrochloride

Cat. No.: B2864190
CAS No.: 2126160-67-4
M. Wt: 230.13
InChI Key: XBEVTCSYRHOFTA-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-3-yl)urea dihydrochloride is a high-purity chemical compound provided strictly for research use in laboratory settings. This urea derivative features a piperidine scaffold, a structure frequently investigated in medicinal chemistry for its potential biological activity. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. While specific biological data for this exact compound requires consultation of the primary research literature, urea derivatives incorporating piperidine and related heterocyclic groups are well-established in scientific research, particularly in the development of novel therapeutic agents . A key area of application for related compounds is as inhibitors of enzymes involved in the blood coagulation cascade, such as Factor Xa . Consequently, this compound and its structural analogs are valuable tools for researchers studying mechanisms of thrombosis, thromboembolism, and other cardiovascular diseases, and for screening potential anticoagulant drugs . The product is intended for research purposes only by trained laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE) and laboratory practices.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-piperidin-3-ylurea;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-8-7(11)10-6-3-2-4-9-5-6;;/h6,9H,2-5H2,1H3,(H2,8,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEVTCSYRHOFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride typically involves the reaction of 3-methylpiperidine with isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-3-yl)urea dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(piperidin-3-yl)urea dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares 3-methyl-1-(piperidin-3-yl)urea dihydrochloride with three analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not provided $ \text{C}7\text{H}{16}\text{Cl}2\text{N}3\text{O} $ 230.14 Piperidine ring, urea group, 3-methyl, 2 HCl
(R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride 1349699-82-6 $ \text{C}7\text{H}{16}\text{ClN}_3\text{O} $ 193.67 Enantiomerically pure (R-configuration), 1 HCl
(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride 1354961-49-1 $ \text{C}8\text{H}{18}\text{ClN}_3\text{O} $ Not reported Additional methyl group at urea nitrogen, R-configuration
Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride Not provided $ \text{C}{13}\text{H}{18}\text{ClNO}_3 $ ~271.74 (calculated) Benzoate ester, hydroxylated piperidine ring

Notes:

  • The dihydrochloride form (230.14 g/mol) exhibits higher molecular weight than the hydrochloride analogues due to the addition of a second HCl molecule .
  • Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride diverges significantly with a benzoate ester group, enhancing lipophilicity compared to urea derivatives .

Functional Implications

  • Solubility : The dihydrochloride salt’s polarity improves aqueous solubility, advantageous for in vitro assays. In contrast, the benzoate ester analogue may exhibit lower solubility due to its aromatic moiety .
  • Stereochemistry : The (R)-configured variants (e.g., CAS 1349699-82-6) are critical for enantioselective interactions in chiral environments, such as enzyme active sites .
  • Stability: The dimethylated urea (CAS 1354961-49-1) likely has increased stability against hydrolysis compared to mono-methylated analogues due to reduced nucleophilicity at the urea nitrogen .

Research and Commercial Relevance

  • Supplier Availability : The dihydrochloride and hydrochloride salts are marketed by Enamine Ltd and CymitQuimica, respectively, with bulk pricing available upon inquiry .
  • Applications : Urea derivatives are widely used as protease inhibitors or kinase modulators, while benzoate esters serve as prodrug intermediates .

Biological Activity

3-Methyl-1-(piperidin-3-yl)urea dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its structural characteristics, which include a piperidine ring and a urea functional group. This compound is primarily studied for its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C7H16Cl2N3OC_7H_{16}Cl_2N_3O, with a molecular weight of 208.14 g/mol. The presence of the piperidine ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways. The exact mechanism can vary depending on the target and context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, especially in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential as an anticancer therapeutic.

Case Study: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of various piperidine derivatives, including this compound, found that it exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's structure was linked to enhanced interaction with tumor cell receptors, leading to increased apoptosis compared to standard treatments like bleomycin .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the urea moiety can significantly alter its pharmacological properties.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
3-Methyl-1-(piperidin-4-yl)ureaC7H15N3OModerate antimicrobial activity
N,N-DimethylpiperazineC6H14N2Used as a building block
3-Methyl-1-(piperidin-3-yl)urea hydrochlorideC7H16ClN3OSignificant antibacterial activity

This table highlights how variations in structure can influence the biological efficacy of related compounds.

Q & A

Q. What strategies mitigate batch-to-batch variability in biological activity data?

  • Methodological Answer : Implement strict QC protocols:
  • Purity verification (HPLC ≥98%).
  • Salt content analysis (ion chromatography).
  • Counterion stoichiometry (¹H NMR integration).
  • Biological replicates (n ≥ 3) with internal reference compounds.
    Statistical tools (Grubbs’ test) identify outliers. Document synthesis/purification parameters (e.g., solvent lot, drying time) for reproducibility .

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